molecular formula C26H28ClF2NO2 B12844102 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride CAS No. 96122-79-1

1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride

Cat. No.: B12844102
CAS No.: 96122-79-1
M. Wt: 460.0 g/mol
InChI Key: XHGGHUKPVFCXBN-UHFFFAOYSA-N
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Description

1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinol core substituted with bis(4-fluorophenyl)methoxy and phenyl groups. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride typically involves multiple steps. One common method starts with the preparation of bis(4-fluorophenyl)methanol, which is then reacted with ethylene oxide to form the bis(4-fluorophenyl)methoxyethyl intermediate. This intermediate is further reacted with 4-phenylpiperidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperidinol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its biological activity, including its use in drug development and pharmacological studies.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors, leading to its biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride stands out due to its unique combination of a piperidinol core with bis(4-fluorophenyl)methoxy and phenyl groups. This structure imparts enhanced stability, reactivity, and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

96122-79-1

Molecular Formula

C26H28ClF2NO2

Molecular Weight

460.0 g/mol

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-phenylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C26H27F2NO2.ClH/c27-23-10-6-20(7-11-23)25(21-8-12-24(28)13-9-21)31-19-18-29-16-14-26(30,15-17-29)22-4-2-1-3-5-22;/h1-13,25,30H,14-19H2;1H

InChI Key

XHGGHUKPVFCXBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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